D-erythro-Sphinganine-d7: A Technical Guide for Researchers
D-erythro-Sphinganine-d7: A Technical Guide for Researchers
An In-depth Technical Guide on the Isotope-Labeled Sphingolipid for Researchers, Scientists, and Drug Development Professionals.
D-erythro-sphinganine-d7 is a deuterated analog of sphinganine, a critical intermediate in the de novo biosynthesis of sphingolipids. Its primary application in research and drug development lies in its use as an internal standard for the accurate quantification of its non-labeled counterpart, sphinganine, by mass spectrometry. This guide provides a comprehensive overview of D-erythro-sphinganine-d7, including its chemical properties, its role in the context of sphingolipid metabolism, and detailed methodologies for its use in quantitative analysis.
Core Properties and Specifications
D-erythro-sphinganine-d7 is specifically designed for use in isotope dilution mass spectrometry, a powerful technique for quantitative analysis. The seven deuterium atoms introduce a known mass shift, allowing for its clear distinction from the endogenous, non-labeled sphinganine, while maintaining nearly identical chemical and physical properties. This ensures that it behaves similarly during sample extraction, chromatographic separation, and ionization, leading to reliable and accurate quantification.
Chemical and Physical Data
| Property | Value | Source |
| Synonyms | Dihydrosphingosine-d7, D-erythro-Dihydrosphingosine-d7, Sphinganine-d7 | [1] |
| CAS Number | 1246304-35-7 | [1][2] |
| Molecular Formula | C₁₈H₃₂D₇NO₂ | [1][2] |
| Formula Weight | 308.551 g/mol | |
| Exact Mass | 308.342 Da | |
| Purity | ≥99% deuterated forms (d₁-d₇) | |
| Storage Temperature | -20°C | |
| Stability | ≥ 4 years |
Solubility
| Solvent | Concentration |
| DMF | 10 mg/mL |
| DMSO | 2 mg/mL |
| Ethanol | Miscible |
Table compiled from information available from Cayman Chemical.
Role in Sphingolipid Metabolism
Sphinganine is a pivotal molecule in the de novo synthesis of all sphingolipids. This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA. The resulting product is then reduced to form sphinganine. Sphinganine is subsequently acylated to form dihydroceramides, which are then desaturated to produce ceramides, the central hub of sphingolipid metabolism. From ceramide, a diverse array of complex sphingolipids are synthesized, including sphingomyelin, glucosylceramide, and galactosylceramide.
The accurate measurement of sphinganine levels is crucial for studying the regulation of sphingolipid metabolism and its dysregulation in various diseases, including cancer and metabolic disorders.
De Novo Sphingolipid Biosynthesis Pathway
Experimental Protocols: Quantification of Sphinganine using D-erythro-sphinganine-d7 by LC-MS/MS
The following is a representative protocol for the quantification of sphinganine in biological samples, such as plasma or cell lysates, using D-erythro-sphinganine-d7 as an internal standard. This protocol is a synthesis of methodologies described in the scientific literature.
Sample Preparation and Lipid Extraction
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Sample Collection: For cellular analysis, typically 1 x 10⁶ cells are sufficient. For plasma or tissue homogenates, 1-10 µL or 1-10 mg, respectively, can be used.
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Internal Standard Spiking: To each sample, add a known amount of D-erythro-sphinganine-d7 (e.g., 20 pmol) from a stock solution. The use of a deuterated standard is considered the best choice for LC-MS/MS analysis of endogenous molecules.
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Lipid Extraction: A common method is a one-phase extraction using a mixture of methanol and dichloromethane.
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To the sample, add 950 µL of a dichloromethane:methanol (1:1, v/v) solution containing 0.5% diethylamine.
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Vortex the mixture thoroughly.
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For plasma samples, a single-phase butanol extraction has shown good recovery for sphingosine and sphinganine.
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Phase Separation and Collection: Centrifuge the samples to pellet any insoluble material. Transfer the supernatant (the lipid-containing phase) to a clean tube.
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Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried lipid extract in a small, known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC)
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Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is commonly used for the separation of sphingolipids.
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Mobile Phases:
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Mobile Phase A: 0.1% formic acid in acetonitrile/water (20:80, v/v).
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Mobile Phase B: 0.1% formic acid in acetonitrile/2-propanol (20:80, v/v).
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Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic lipids. A total run time of around 5-10 minutes is common.
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Flow Rate: A flow rate of 0.4 mL/min is often used.
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Column Temperature: The column is typically maintained at a constant temperature, for example, 50°C.
Tandem Mass Spectrometry (MS/MS)
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Ionization: Electrospray ionization (ESI) in the positive ion mode is used for the detection of sphinganine and its deuterated standard.
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Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.
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MRM Transitions:
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Sphinganine (d18:0): The (M+H)⁺ ion of sphinganine fragments via single and double dehydration. A common transition to monitor is m/z 302.3 → 284.3.
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D-erythro-sphinganine-d7 (d18:0-d7): The corresponding transition for the deuterated standard would be m/z 309.3 → 291.3.
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Data Analysis: The peak areas of the MRM transitions for both endogenous sphinganine and the D-erythro-sphinganine-d7 internal standard are integrated. The concentration of sphinganine in the sample is calculated by comparing the ratio of the peak area of the analyte to that of the internal standard against a calibration curve prepared with known concentrations of non-labeled sphinganine and a fixed concentration of the internal standard.
Workflow for Sphinganine Quantification
Conclusion
D-erythro-sphinganine-d7 is an indispensable tool for researchers investigating the intricate roles of sphingolipids in health and disease. Its use as an internal standard in LC-MS/MS-based methods allows for the precise and accurate quantification of sphinganine, providing valuable insights into the dynamics of sphingolipid metabolism. The methodologies outlined in this guide offer a robust framework for the application of this essential research compound.
